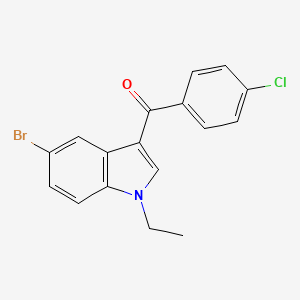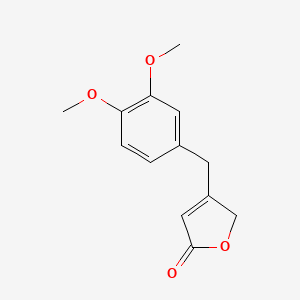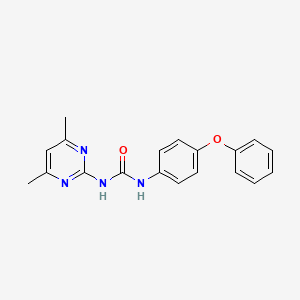
Ethyl 3-(formyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(formyloxy)propanoate d'éthyle est un composé organique appartenant à la famille des esters. Les esters se caractérisent par leurs odeurs agréables et sont souvent présents dans les parfums et les agents aromatisants. Ce composé est connu pour sa structure chimique et ses propriétés uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 3-(formyloxy)propanoate d'éthyle peut être synthétisé par estérification de l'acide 3-hydroxypropanoïque avec de l'acide formique en présence d'un catalyseur acide. La réaction implique généralement le chauffage des réactifs sous reflux pour favoriser la formation de l'ester et de l'eau comme sous-produit.
Méthodes de production industrielle
Dans un contexte industriel, la production de 3-(formyloxy)propanoate d'éthyle peut impliquer des réacteurs à écoulement continu pour optimiser le rendement et l'efficacité. L'utilisation de catalyseurs acides forts, tels que l'acide sulfurique, est courante pour accélérer le processus d'estérification. Le mélange réactionnel est ensuite purifié par distillation pour obtenir l'ester souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(formyloxy)propanoate d'éthyle subit diverses réactions chimiques, notamment :
Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, l'ester peut être hydrolysé pour former de l'acide 3-hydroxypropanoïque et de l'acide formique.
Réduction : L'ester peut être réduit pour former l'alcool correspondant, le 3-hydroxypropanoate d'éthyle, en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes
Hydrolyse : Conditions acides ou basiques avec de l'eau.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans des conditions anhydres.
Substitution : Nucléophiles tels que les amines ou les alcools dans des conditions appropriées.
Principaux produits
Hydrolyse : Acide 3-hydroxypropanoïque et acide formique.
Réduction : 3-hydroxypropanoate d'éthyle.
Substitution : Divers esters substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 3-(formyloxy)propanoate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments et comme promédicament pour la délivrance d'ingrédients pharmaceutiques actifs.
Industrie : Utilisé dans la production de parfums, d'agents aromatisants et comme solvant dans divers processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(formyloxy)propanoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe ester peut subir une hydrolyse pour libérer des composés actifs qui exercent des effets biologiques. Les voies impliquées peuvent inclure l'hydrolyse enzymatique par les estérases, conduisant à la formation de métabolites actifs qui interagissent avec les cibles cellulaires.
Applications De Recherche Scientifique
Ethyl 3-(formyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-(formyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The pathways involved may include enzymatic hydrolysis by esterases, leading to the formation of active metabolites that interact with cellular targets.
Comparaison Avec Des Composés Similaires
Le 3-(formyloxy)propanoate d'éthyle peut être comparé à d'autres esters tels que l'acétate d'éthyle, le propanoate d'éthyle et le butyrate de méthyle. Bien que ces composés partagent des groupes fonctionnels esters similaires, le 3-(formyloxy)propanoate d'éthyle est unique en raison de la présence du groupe formyloxy, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d'autres esters peuvent ne pas être adaptés.
Liste des composés similaires
- Acétate d'éthyle
- Propanoate d'éthyle
- Butyrate de méthyle
- Butyrate d'isopropyle
Propriétés
Numéro CAS |
194147-37-0 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
ethyl 3-formyloxypropanoate |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(8)3-4-9-5-7/h5H,2-4H2,1H3 |
Clé InChI |
UWHLNVBXQXPBHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)

![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)


![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

